molecular formula C15H15NO2S B11853100 1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine CAS No. 137152-07-9

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine

Cat. No.: B11853100
CAS No.: 137152-07-9
M. Wt: 273.4 g/mol
InChI Key: JMHHKKDACFDERW-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group and a 3-methylphenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine typically involves the reaction of benzenesulfonyl chloride with 3-methylphenylamine to form the corresponding sulfonamide. This intermediate is then treated with a suitable base, such as sodium hydride or potassium tert-butoxide, to induce cyclization and form the aziridine ring. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Industrial production methods for aziridines generally involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high purity and efficiency.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine undergoes various chemical reactions due to the strained nature of the aziridine ring. Some common reactions include:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines.

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid to form the corresponding aziridine N-oxide.

    Reduction: Reduction of the sulfonyl group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through reactions with appropriate reagents.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine has several applications in scientific research, including:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

    Material Science: Aziridines are used in the preparation of polymers and advanced materials with unique properties.

    Biological Studies: The compound is employed in studies related to enzyme inhibition, protein modification, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine involves its interaction with nucleophiles, leading to the opening of the aziridine ring. This reactivity is driven by the ring strain and the electron-withdrawing nature of the benzenesulfonyl group, which makes the nitrogen more electrophilic. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or protein modification.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-2-(3-methylphenyl)aziridine can be compared with other aziridines and sulfonamides. Similar compounds include:

    1-(Benzenesulfonyl)aziridine: Lacks the 3-methylphenyl group, resulting in different reactivity and applications.

    2-(3-Methylphenyl)aziridine: Lacks the benzenesulfonyl group, leading to reduced electrophilicity and different chemical behavior.

    N-(3-Methylphenyl)benzenesulfonamide: Does not contain the aziridine ring, making it less reactive in nucleophilic ring-opening reactions.

The uniqueness of this compound lies in its combination of the strained aziridine ring and the electron-withdrawing benzenesulfonyl group, which imparts distinct reactivity and versatility in various chemical transformations.

Properties

CAS No.

137152-07-9

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(3-methylphenyl)aziridine

InChI

InChI=1S/C15H15NO2S/c1-12-6-5-7-13(10-12)15-11-16(15)19(17,18)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3

InChI Key

JMHHKKDACFDERW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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